This compound belongs to the class of amino alcohols, which are characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbon atoms. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through various synthetic routes that incorporate amine and alcohol functional groups. The compound has garnered interest due to its structural similarity to biologically active molecules, making it a valuable building block in pharmaceutical development.
The synthesis of 2-amino-2-(naphthalen-2-yl)ethanol typically involves the reaction of 1-acetonaphthone with ammonia in the presence of reducing agents such as sodium borohydride. The process can be outlined as follows:
The molecular structure of 2-amino-2-(naphthalen-2-yl)ethanol features a naphthalene ring system bonded to an ethanolamine moiety. Key structural details include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms and potential stereochemical configurations .
2-Amino-2-(naphthalen-2-yl)ethanol participates in various chemical reactions typical for amino alcohols:
The mechanism of action for 2-amino-2-(naphthalen-2-yl)ethanol largely depends on its application context:
The physical and chemical properties of 2-amino-2-(naphthalen-2-yl)ethanol include:
| Property | Value |
|---|---|
| Melting Point | Approximately 80°C |
| Boiling Point | Not readily available |
| Solubility | Soluble in water and organic solvents |
| Density | Not specified |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may exhibit varying solubility based on pH and solvent polarity.
The applications of 2-amino-2-(naphthalen-2-yl)ethanol are diverse:
2-Amino-2-(naphthalen-2-yl)ethanol, systematically named under IUPAC conventions as 2-amino-2-(naphthalen-2-yl)ethan-1-ol, features a naphthalene scaffold linked to an ethanolamine group. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol, as confirmed by multiple analytical sources [3] [4] [7]. The compound’s canonical SMILES is NC(CO)C1=CC2=C(C=CC=C2)C=C1, reflecting the connectivity of the naphthalen-2-yl group at the C2 position of the ethanol backbone. The InChI key WUEUHTILFFVPQH-UHFFFAOYSA-N further uniquely identifies its structural topology [4]. Synonyms include 2-amino-2-(2-naphthyl)ethanol and 2-naphthaleneethanol, β-amino, commonly used in chemical databases [3] [4].
Table 1: Key Identifiers of 2-Amino-2-(naphthalen-2-yl)ethanol
| Property | Value |
|---|---|
| IUPAC Name | 2-Amino-2-(naphthalen-2-yl)ethan-1-ol |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| CAS Registry Number | 153875-87-7 |
| SMILES | NC(CO)C1=CC2=CC=CC=C2C=C1 |
| InChI Key | WUEUHTILFFVPQH-UHFFFAOYSA-N |
The C2 carbon of the ethanolamine moiety serves as a chiral center, generating two enantiomers: (R)- and (S)-2-amino-2-(naphthalen-2-yl)ethanol. The (R)-enantiomer (CAS: 204851-80-9) has a specific optical rotation and is often isolated as its hydrochloride salt (CAS: 57462036) for stereoselective applications [2] [9]. The isomeric SMILES N[C@@H](CO)C1=CC2=CC=CC=C2C=C1 denotes the (R)-configuration, while N[C@H](CO)C1=CC2=CC=CC=C2C=C1 represents the (S)-enantiomer [7] [9]. This chirality influences biological activity and molecular recognition, as evidenced by studies showing differential receptor binding affinities between enantiomers [7].
Table 2: Stereochemical Variants and Identifiers
| Enantiomer | CAS Number | Salt Form (CAS) |
|---|---|---|
| (R)-enantiomer | 204851-80-9 | Hydrochloride: 57462036 |
| (S)-enantiomer | 97101-99-0 | Hydrochloride: 110480-82-5 |
Key experimentally determined properties include:
The melting point is not explicitly reported in available literature, though the hydrochloride salt derivatives are typically crystalline solids. Aqueous solubility is moderate due to hydrogen-bonding capacity from the amino (−NH₂) and hydroxyl (−OH) groups. The pKₐ values remain unquantified in the retrieved data, but the compound’s amphoteric nature (basic amine and acidic alcohol) suggests pH-dependent solubility [3] .
While tautomerism is not explicitly documented for this compound, analogous β-amino alcohols exhibit conformational flexibility influenced by intramolecular hydrogen bonding (IHB). The primary amine and hydroxyl groups enable potential N−H⋯O hydrogen bonds, stabilizing specific conformers [5] [8]. Density Functional Theory (DFT) studies on related structures (e.g., 4-aminopentan-2-one) reveal that IHB strength correlates with geometric parameters:
For 2-amino-2-(naphthalen-2-yl)ethanol, steric effects from the naphthalene ring constrain rotational freedom around the C(aryl)−C(amino) bond. Two dominant conformers are probable:
Table 3: Dominant Molecular Interactions and Conformational Drivers
| Factor | Structural Implication |
|---|---|
| Intramolecular H-bonding | Stabilizes folded conformers via N−H⋯O bonding |
| Steric bulk of naphthalene | Restricts rotation around C(aryl)−C(amino) bond |
| Chirality | Enantiomer-specific conformational energy profiles |
Quantum mechanical calculations (e.g., B3LYP/6-311++G(d,p)) predict that the hydrogen-bonded conformer predominates in the ground state [5] [8]. This aligns with spectroscopic observations in analogous compounds, where NMR and IR data validate IHB existence through shifted N−H and O−H stretching frequencies [5].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8